molecular formula C19H16O3S B184577 Biphenyl-4-yl 4-methylbenzenesulfonate CAS No. 76996-40-2

Biphenyl-4-yl 4-methylbenzenesulfonate

Cat. No. B184577
CAS RN: 76996-40-2
M. Wt: 324.4 g/mol
InChI Key: CBYZELXTVBROSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-4-yl 4-methylbenzenesulfonate is a chemical compound that has been used in various scientific research studies due to its unique properties. This compound is also known as BMS and has been synthesized using different methods. The purpose of

Mechanism Of Action

The mechanism of action of biphenyl-4-yl 4-methylbenzenesulfonate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Biphenyl-4-yl 4-methylbenzenesulfonate has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and has been shown to have anti-tumor effects in vitro. BMS has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the advantages of using biphenyl-4-yl 4-methylbenzenesulfonate in lab experiments is its low toxicity profile. This makes it a safe and effective reagent for use in various applications. However, one of the limitations of using BMS is its low solubility in water. This can make it difficult to use in certain experiments, and may require the use of organic solvents.

Future Directions

There are several future directions for research involving biphenyl-4-yl 4-methylbenzenesulfonate. One potential direction is the development of new drugs and pharmaceuticals based on BMS. Another direction is the investigation of its potential as an anti-tumor agent. Further research is also needed to fully understand its mechanism of action and its potential applications in various fields of science.
Conclusion
In conclusion, biphenyl-4-yl 4-methylbenzenesulfonate is a unique chemical compound that has been used in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential applications of BMS in various fields of science.

Synthesis Methods

Biphenyl-4-yl 4-methylbenzenesulfonate can be synthesized using different methods. One of the most common methods is the reaction of biphenyl-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a base. This method is known as the Mitsunobu reaction. Another method involves the reaction of biphenyl-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a catalyst, such as triethylamine.

Scientific Research Applications

Biphenyl-4-yl 4-methylbenzenesulfonate has been widely used in various scientific research applications. One of the most common applications is in the field of organic chemistry, where it is used as a reagent for the synthesis of other compounds. BMS has also been used in the development of new drugs and pharmaceuticals. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment.

properties

CAS RN

76996-40-2

Product Name

Biphenyl-4-yl 4-methylbenzenesulfonate

Molecular Formula

C19H16O3S

Molecular Weight

324.4 g/mol

IUPAC Name

(4-phenylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C19H16O3S/c1-15-7-13-19(14-8-15)23(20,21)22-18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

CBYZELXTVBROSO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Other CAS RN

76996-40-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.